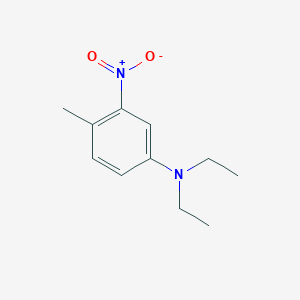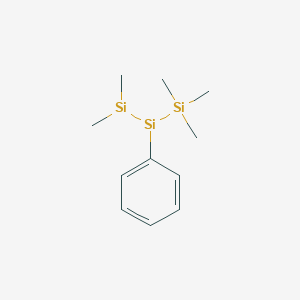![molecular formula C11H12N2O5 B14224307 N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide CAS No. 821765-23-5](/img/structure/B14224307.png)
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxymethyl group, a nitrophenyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the nitration of a phenyl compound followed by the introduction of a hydroxymethyl group. The oxirane ring is then formed through an epoxidation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can open the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Formation of N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide.
Reduction: Formation of N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxirane ring can react with nucleophilic sites in biomolecules, leading to potential therapeutic effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Hydroxymethyl)-4-aminophenyl]-2-methyloxirane-2-carboxamide
- N-[3-(Carboxy)-4-nitrophenyl]-2-methyloxirane-2-carboxamide
- N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxylic acid
Uniqueness
N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an oxirane ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
821765-23-5 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C11H12N2O5/c1-11(6-18-11)10(15)12-8-2-3-9(13(16)17)7(4-8)5-14/h2-4,14H,5-6H2,1H3,(H,12,15) |
InChI Key |
HMWNETVXCBMBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


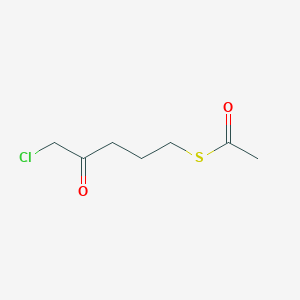
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
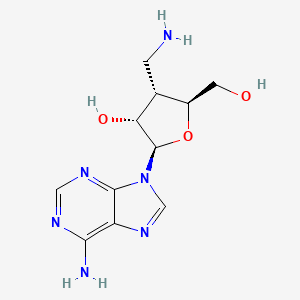
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
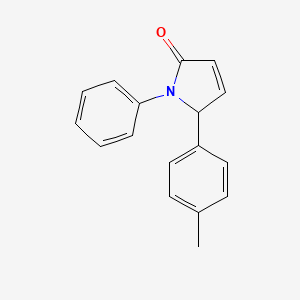

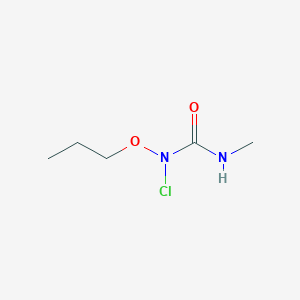

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
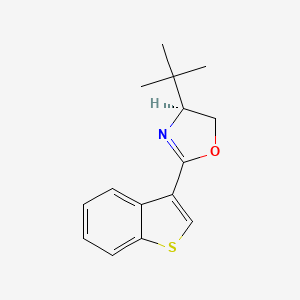
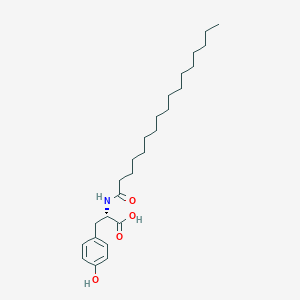
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
